molecular formula C14H18ClNO3 B14874640 Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B14874640
M. Wt: 283.75 g/mol
InChI Key: TWMQYYIPKXQROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group, a 2-chloro-3-methoxyphenyl group, and a carboxylate group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative. The final step involves esterification with ethyl chloroformate to obtain this compound .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular uptake.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate: The position of the methoxy group is different, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-3-19-14(17)11-8-16-7-10(11)9-5-4-6-12(18-2)13(9)15/h4-6,10-11,16H,3,7-8H2,1-2H3

InChI Key

TWMQYYIPKXQROI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.